molecular formula C9H11N3 B1313358 2,3-Dimethyl-2H-indazol-6-amine CAS No. 444731-72-0

2,3-Dimethyl-2H-indazol-6-amine

Cat. No.: B1313358
CAS No.: 444731-72-0
M. Wt: 161.2 g/mol
InChI Key: PVNVSSNARYHLRF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals, including pazopanib hydrochloride, an anti-cancer drug .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-2H-indazol-6-amine is VEGFR and PDGFR . These are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets (VEGFR and PDGFR) by inhibiting their kinase activity . This inhibition prevents the downstream signaling cascades triggered by these receptors, thereby affecting the cellular processes controlled by these pathways .

Biochemical Pathways

The compound affects the VEGFR and PDGFR pathways, which are involved in angiogenesis and cell proliferation . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .

Pharmacokinetics

As an intermediate in the synthesis of pazopanib , it’s plausible that it may share similar pharmacokinetic properties with Pazopanib.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation due to its interaction with VEGFR and PDGFR . This can lead to the suppression of tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2H-indazol-6-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is an impurity in the synthesis of Pazopanib hydrochloride, which targets VEGFR and PDGFR . These receptors are crucial for angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound indirectly affects angiogenesis, making it a valuable compound in cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to impact the expression of VEGFR and PDGFR, leading to altered cell signaling and reduced angiogenesis . This modulation of signaling pathways can result in changes in gene expression, affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to VEGFR and PDGFR, inhibiting their activity and preventing the downstream signaling required for angiogenesis . This inhibition leads to a reduction in the expression of genes involved in blood vessel formation, thereby exerting its anti-angiogenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as being kept in a dark place and an inert atmosphere at temperatures between 2-8°C Over time, degradation of the compound can occur, potentially affecting its efficacy in long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetics, influencing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its anti-angiogenic effects. The compound’s distribution is influenced by factors such as tissue permeability and blood flow, which can affect its accumulation and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-6-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-2H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of pazopanib hydrochloride, a drug used in cancer treatment.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

    1H-Indazole: A tautomeric form of indazole with similar structural features but different stability and reactivity.

    3-Methyl-6-nitro-1H-indazole: A precursor in the synthesis of 2,3-Dimethyl-2H-indazol-6-amine.

    N,2,3-Trimethyl-2H-indazol-6-amine: Another derivative used in the synthesis of pazopanib.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of pazopanib hydrochloride highlights its importance in medicinal chemistry .

Properties

IUPAC Name

2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNVSSNARYHLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468278
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444731-72-0
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-2H-indazol-6-amine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647
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Record name 2,3-Dimethyl-6-amino-2H-indazole
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Synthesis routes and methods

Procedure details

2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equiv) was dissolved in 2-methoxyethylether (4.3 ml) with heating then cooled down to 0° C. Tin chloride (1.6 g, 7.1 mmol, 2.8 equiv) was added under nitrogen. Concentrated HCl (3.2 ml) was added dropwise keeping the temperature below 5° C. When all the HCl was added, the reaction was allowed to warm up to room temperature and stirred for 45 min. Ether (14 ml) was added and a precipitate was collected too yield the desired product as an hydrochloride salt (0.35 g, 86.8%).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Tin chloride
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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